BenchChemオンラインストアへようこそ!

Orlistat (m3)

Metabolite characterization Lipase inhibition assay Structure-activity relationship

Orlistat (m3) is the terminal hydrolytic degradation product of orlistat, defined by complete absence of the beta-lactone ring and N-formyl leucine moiety. With 2500-fold weaker lipase inhibitory activity than the parent drug and a distinct 13.5-hour elimination half-life, M3 serves as a functionally inert system suitability marker and the most appropriate analyte for forced degradation and accelerated stability studies. This well-characterized reference standard is indispensable for ANDA impurity profiling, bioanalytical method validation, and demonstrating pharmaceutical equivalence per ICH Q3B. Select M3 when your workflow demands unambiguous chromatographic resolution from orlistat, M1, and process impurities.

Molecular Formula C22H44O4
Molecular Weight 372.6 g/mol
CAS No. 130793-29-2
Cat. No. B12756830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrlistat (m3)
CAS130793-29-2
Molecular FormulaC22H44O4
Molecular Weight372.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O
InChIInChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21+/m0/s1
InChIKeyNIMYTNQMVAFHGS-PCCBWWKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orlistat (m3) CAS 130793-29-2: Metabolite Reference Standard for Lipase Inhibitor Analytical Development


Orlistat (m3), systematically identified as (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-29-2), is the M3 metabolite and hydrolytic degradation product of the anti-obesity drug orlistat (tetrahydrolipstatin, CAS 96829-58-2) [1]. Formed via beta-lactone ring opening and cleavage of the N-formyl leucine moiety, M3 possesses a molecular formula of C22H44O4 and a molecular weight of 372.6 g/mol, distinguishing it from the parent drug (C29H53NO5, 495.73 g/mol) . Unlike the parent compound, which acts as a potent covalent inhibitor of gastrointestinal lipases, M3 exhibits extremely weak lipase inhibitory activity—approximately 2500-fold less than orlistat—rendering it pharmacologically inconsequential at therapeutic concentrations [2]. M3 is primarily utilized as a characterized reference standard for impurity profiling, bioanalytical method validation, stability-indicating assays, and pharmacokinetic studies of orlistat-containing pharmaceutical products.

Why Orlistat (m3) Cannot Be Substituted by Other Orlistat-Related Impurities or Metabolites in Analytical Workflows


Orlistat (m3) is not interchangeable with the parent drug orlistat, the M1 metabolite, or other orlistat process impurities in analytical, bioanalytical, or stability-indicating applications. M3 is defined by a unique structural signature—the complete absence of both the intact beta-lactone ring and the N-formyl leucine ester side chain—which confers distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and a quantifiable 2500-fold reduction in lipase inhibitory potency relative to orlistat [1]. In contrast, the M1 metabolite retains the N-formyl leucine moiety and exhibits only a 1000-fold potency loss [2]. M3 also displays a markedly longer elimination half-life (approximately 13.5 hours) compared to M1 (approximately 3 hours) and orlistat (1–2 hours), and achieves a distinct steady-state plasma concentration (approximately 108 ng/mL vs. 26 ng/mL for M1) [3]. These physico-chemical, pharmacological, and pharmacokinetic differentiations mean that M3 cannot be used as a surrogate for other orlistat-related substances in method development, system suitability testing, or regulatory impurity profiling without compromising analytical accuracy and regulatory compliance.

Quantitative Differentiation Evidence for Orlistat (m3) Versus Closest Analogs and Metabolites


Lipase Inhibitory Potency: 2500-Fold Reduction vs. Parent Orlistat and 2.5-Fold vs. M1 Metabolite

Orlistat (m3) exhibits a 2500-fold reduction in lipase inhibitory potency compared to the parent drug orlistat, and a 2.5-fold further reduction compared to the M1 metabolite [1]. While M1 retains weak residual activity at approximately 1000-fold below orlistat, M3's complete loss of both the beta-lactone ring and the N-formyl leucine side chain results in near-total pharmacological inactivation [2]. This graded potency loss (orlistat > M1 > M3) provides a quantitative framework for confirming the identity and purity of M3 reference standards through functional activity assays.

Metabolite characterization Lipase inhibition assay Structure-activity relationship Pharmacological inactivity confirmation

Pharmacokinetic Half-Life Differentiation: M3 (13.5 h) vs. M1 (3 h) vs. Orlistat (1–2 h)

The elimination half-life (t½) of M3 is approximately 13.5 hours, which is 4.5-fold longer than that of the M1 metabolite (approximately 3 hours) and more than 6-fold longer than that of the parent drug orlistat (1–2 hours) [1]. This extended residence time necessitates distinct plasma sampling schedules for bioanalytical studies: M3 remains quantifiable in plasma well beyond the clearance window of both orlistat and M1, making it the most persistent systemic marker of orlistat exposure [2]. Combined, M1 and M3 account for approximately 42% of total plasma radioactivity following oral administration of radiolabeled orlistat .

Pharmacokinetics Metabolite elimination Half-life comparison Bioanalytical method timing

Plasma Concentration Differentiation: M3 (108 ng/mL) vs. M1 (26 ng/mL) at Therapeutic Doses

At therapeutic doses of orlistat (120 mg t.i.d.), the mean steady-state plasma concentration of M3 is approximately 108 ng/mL, which is 4.15-fold higher than that of M1 (approximately 26 ng/mL) [1]. Despite this higher circulating level, M3's 2500-fold weaker intrinsic lipase inhibitory activity means it contributes negligibly to the pharmacological effect [2]. This concentration differential is a critical parameter for bioequivalence studies and therapeutic drug monitoring methods: an analytical method validated only for M1 quantification would fail to capture the predominant circulating metabolite species .

Therapeutic drug monitoring Plasma concentration Metabolite quantification Bioequivalence assessment

Structural Identity as Definitive Degradation Marker: Open Beta-Lactone Ring Confirmed by Absence of N-Formyl Leucine Moiety

M3 is formed through sequential degradation: hydrolysis of the beta-lactone ring yields M1 (which retains the N-formyl leucine side chain), and subsequent cleavage of the N-formyl leucine moiety from M1 yields M3 . This two-step degradation pathway means M3 represents the endpoint of hydrolytic degradation under stressed conditions, making it the definitive marker for complete hydrolytic breakdown of orlistat in stability-indicating methods . Structurally, M3 (C22H44O4, MW 372.6) differs from the parent orlistat (C29H53NO5, MW 495.73) by the loss of C7H9NO (the N-formyl leucine fragment, ~123 Da) and the hydrolytic opening of the beta-lactone . This mass difference provides a unique and unambiguous MS/MS precursor-to-product ion transition for selective quantification.

Degradation product Stability-indicating assay Impurity profiling Forced degradation study

Regulatory-Grade Impurity Reference Standard: Defined Purity and Characterization for ANDA/DMF Submissions

Orlistat (m3) is supplied as a fully characterized impurity reference standard compliant with regulatory guidelines for ANDA and DMF submissions, accompanied by a Certificate of Analysis (COA) detailing purity, structural confirmation (NMR, IR, MS), and chromatographic purity by HPLC . This level of characterization distinguishes M3 reference standards from generic orlistat API and from research-grade M3 preparations that lack the full analytical data package required for regulatory method validation . The impurity profile of generic orlistat drug products has been shown by HPLC-MS/MS to differ from that of the innovator product, underscoring the need for well-characterized impurity markers like M3 to ensure batch-to-batch consistency in impurity profiling .

Reference standard Impurity profiling ANDA submission Method validation

Optimal Application Scenarios for Orlistat (m3) CAS 130793-29-2 Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC Method Development for Orlistat Drug Products

Orlistat (m3) is the terminal hydrolytic degradation product and the most appropriate marker for assessing complete degradation in forced degradation and accelerated stability studies of orlistat capsules and tablets . Its unique retention time, mass spectrometric signature (ΔMW = −123 Da from parent orlistat due to N-formyl leucine cleavage), and 2500-fold reduced lipase inhibitory activity enable it to serve as a functionally inert system suitability marker that does not interfere with potency determination [1]. Method validation protocols should include M3 as a resolution marker to ensure baseline separation from orlistat, M1, and other process impurities under the chromatographic conditions specified in pharmacopoeial monographs.

Bioanalytical LC-MS/MS Method Validation for Pharmacokinetic and Bioequivalence Studies

Given that M3 exhibits a 13.5-hour elimination half-life—4.5-fold longer than M1 (3 hours) and at least 6.75-fold longer than orlistat (1–2 hours)—and achieves plasma concentrations approximately 4.15-fold higher than M1 (108 ng/mL vs. 26 ng/mL), bioanalytical methods for orlistat pharmacokinetic studies must be validated with M3 as a discrete analyte . The extended plasma residence time of M3 requires validation of the calibration range and lower limit of quantification (LLOQ) at sampling time points beyond 24 hours post-dose, where M1 and parent orlistat are no longer detectable [1]. Failure to include M3-specific MRM transitions would result in incomplete metabolite coverage and potential rejection of ANDA bioequivalence data by regulatory agencies.

Regulatory Impurity Profiling for ANDA and DMF Submission Packages

M3 is a required impurity marker in the impurity profile specification for generic orlistat drug products. HPLC-MS/MS comparison studies have demonstrated that impurity profiles differ between generic orlistat products and the innovator formulation, making well-characterized M3 reference standards indispensable for demonstrating pharmaceutical equivalence . Regulatory-grade M3 reference standards supplied with full Certificates of Analysis—including HPLC purity, structural confirmation by NMR and MS, and residual solvent data—enable ANDA applicants to meet ICH Q3B identification and qualification thresholds for specified degradation products [1].

Differentiation of M3 from M1 in Metabolite-Specific Functional Activity Screens

The 2.5-fold differential in residual lipase inhibitory activity between M1 (1000-fold weaker than orlistat) and M3 (2500-fold weaker than orlistat) provides a functional assay-based approach to confirm the identity of isolated or synthesized M3 batches . In metabolite characterization workflows, this activity gradient—combined with the structural distinction of absent N-formyl leucine in M3—allows unequivocal differentiation of the two ring-opened metabolites, which may otherwise co-elute or share similar UV absorption profiles under certain chromatographic conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orlistat (m3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.